molecular formula C20H16O B13403546 [2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester

[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester

Cat. No.: B13403546
M. Wt: 272.3 g/mol
InChI Key: OFKRFZKNGJTQCG-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE is an organic compound characterized by its unique stereochemistry, which is denoted by the (Z,E) configuration. This compound features a double bond between two carbon atoms, each bonded to phenyl groups and a hydroxyl-substituted phenyl group. The (Z,E) notation indicates the relative positions of the substituents around the double bond, with “Z” (from German “zusammen”) meaning “together” and “E” (from German “entgegen”) meaning “opposite.”

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and mechanisms .

Biology

In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules. Its hydroxyl group allows for hydrogen bonding, making it useful in studying enzyme-substrate interactions .

Medicine

In medicine, derivatives of (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE are explored for their potential therapeutic properties. These derivatives are studied for their anti-inflammatory and anticancer activities .

Industry

Industrially, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its ability to undergo various chemical modifications makes it versatile for creating materials with specific properties .

Mechanism of Action

The mechanism of action of (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the phenyl groups can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    (Z,E)-1,2-DIPHENYL-1-(4-METHOXYPHENYL)ETHENE: Similar structure but with a methoxy group instead of a hydroxyl group.

    (Z,E)-1,2-DIPHENYL-1-(4-CHLOROPHENYL)ETHENE: Similar structure but with a chloro group instead of a hydroxyl group.

Uniqueness

The uniqueness of (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE lies in its hydroxyl group, which imparts distinct chemical reactivity and biological activity. The hydroxyl group allows for hydrogen bonding, making it more versatile in chemical reactions and biological interactions compared to its methoxy or chloro analogs .

Properties

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

4-[(Z)-1,2-diphenylethenyl]phenol

InChI

InChI=1S/C20H16O/c21-19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15,21H/b20-15-

InChI Key

OFKRFZKNGJTQCG-HKWRFOASSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.